molecular formula C7H11I B3389247 4-Iodohepta-1,6-diene CAS No. 921926-33-2

4-Iodohepta-1,6-diene

Cat. No.: B3389247
CAS No.: 921926-33-2
M. Wt: 222.07 g/mol
InChI Key: JZLNWJVJFSFPLC-UHFFFAOYSA-N
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Description

4-Iodohepta-1,6-diene is an organic compound characterized by the presence of an iodine atom attached to a heptadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodohepta-1,6-diene can be synthesized through several methods. One common approach involves the iodination of hepta-1,6-diene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as silver nitrate or copper(II) sulfate to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 4-Iodohepta-1,6-diene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The double bonds in the heptadiene chain can participate in addition reactions with halogens, hydrogen, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Addition: Halogens like bromine or chlorine in the presence of light or a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Products include azidoheptadiene or cyanoheptadiene.

    Addition: Products include dibromoheptane or dichloroheptane.

    Oxidation: Products include heptadiene epoxide.

    Reduction: Products include heptane.

Scientific Research Applications

4-Iodohepta-1,6-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodohepta-1,6-diene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the double bonds. The iodine atom can act as a leaving group in substitution reactions, while the double bonds can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    4-Bromohepta-1,6-diene: Similar structure but with a bromine atom instead of iodine.

    4-Chlorohepta-1,6-diene: Similar structure but with a chlorine atom instead of iodine.

    Hepta-1,6-diene: Lacks the halogen atom, making it less reactive in certain types of reactions.

Uniqueness: 4-Iodohepta-1,6-diene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes it more reactive in substitution reactions and provides distinct reactivity patterns compared to its bromo and chloro analogs.

Properties

IUPAC Name

4-iodohepta-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-3-5-7(8)6-4-2/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLNWJVJFSFPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90580149
Record name 4-Iodohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921926-33-2
Record name 4-Iodohepta-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90580149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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